An In-depth Technical Guide to Tri-m-tolylphosphine (CAS No. 6224-63-1)
An In-depth Technical Guide to Tri-m-tolylphosphine (CAS No. 6224-63-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-m-tolylphosphine, identified by CAS number 6224-63-1, is a tertiary phosphine that serves as a critical ancillary ligand in organometallic chemistry and homogeneous catalysis.[1] Distinguished by the placement of methyl groups at the meta-position of its three phenyl rings, this ligand possesses a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of tri-m-tolylphosphine, including its synthesis, structural characteristics, spectroscopic signature, and applications, with a particular focus on its role in facilitating catalytic transformations relevant to pharmaceutical and materials science research. A comparative analysis with other common triarylphosphines is presented to rationalize its selection in specific catalytic systems.
Introduction: The Strategic Role of the Tolyl Moiety
In the vast landscape of phosphine ligands, triarylphosphines are a cornerstone, offering a scaffold that is both robust and tunable. Tri-m-tolylphosphine belongs to this class, with the general formula P(C₆H₄CH₃)₃. The defining feature of the tolylphosphine family (ortho, meta, and para isomers) is the presence of a methyl group on each aromatic ring. This seemingly simple modification, when compared to the parent triphenylphosphine, imparts significant changes to the ligand's steric and electronic character.
The meta-positioning of the methyl groups in tri-m-tolylphosphine creates a distinct steric and electronic environment around the central phosphorus atom. Unlike the ortho-isomer, which is considerably more sterically hindered, or the para-isomer, where the electronic effect is more pronounced, the meta-isomer offers a nuanced balance. This guide will explore the causality behind how these intrinsic properties of tri-m-tolylphosphine influence its behavior as a ligand and dictate its utility in catalysis.
Physicochemical and Structural Properties
A thorough understanding of a ligand's fundamental properties is essential for its effective application.
General Properties
| Property | Value | Source(s) |
| CAS Number | 6224-63-1 | [1] |
| Molecular Formula | C₂₁H₂₁P | [1] |
| Molecular Weight | 304.37 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 100-103 °C | |
| Solubility | Soluble in most organic solvents (e.g., THF, toluene, dichloromethane); insoluble in water. |
Steric and Electronic Parameters: A Quantitative Perspective
The efficacy of a phosphine ligand in catalysis is largely governed by its steric bulk and electron-donating ability. These are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.[2]
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Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms.[2] For tri-m-tolylphosphine, the cone angle is approximately 165° .[3] This value indicates that it is more sterically demanding than triphenylphosphine (145°) but less so than the highly hindered tri(o-tolyl)phosphine (194°).
The interplay of these steric and electronic factors is critical. The moderate steric bulk of tri-m-tolylphosphine can promote the reductive elimination step in catalytic cycles, while its electron-rich nature can facilitate the oxidative addition step.
Synthesis of Tri-m-tolylphosphine: A Validated Protocol
The most common and reliable method for the synthesis of tri-m-tolylphosphine is the Grignard reaction, which involves the reaction of a Grignard reagent derived from 3-bromotoluene with phosphorus trichloride (PCl₃). This method is widely adaptable for the synthesis of various triarylphosphines.
Reaction Scheme
Caption: General scheme for the synthesis of tri-m-tolylphosphine.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of triarylphosphines via the Grignard approach.[4][5][6]
Materials:
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3-Bromotoluene
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Magnesium turnings
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Iodine (crystal)
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Phosphorus trichloride (PCl₃)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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Grignard Reagent Formation:
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All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.3 equivalents).
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Add a small crystal of iodine and a few milliliters of a solution of 3-bromotoluene (3.0 equivalents) in anhydrous THF.
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Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
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Once initiated, add the remaining 3-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. A white precipitate will form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and then quench it by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Recrystallize the crude solid from hot ethanol to yield pure tri-m-tolylphosphine as a white crystalline solid.
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Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized tri-m-tolylphosphine.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphines.[7] For tri-m-tolylphosphine, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is typically observed in the range of -5 to -10 ppm relative to 85% H₃PO₄.[8] This upfield shift is characteristic of triarylphosphines.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the protons in the molecule. The expected signals for tri-m-tolylphosphine are:
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A singlet in the region of 2.2-2.4 ppm corresponding to the nine protons of the three methyl (CH₃) groups.
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A complex multiplet in the aromatic region of 7.0-7.4 ppm corresponding to the twelve aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the different carbon environments:
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A signal around 21-22 ppm for the methyl carbons.
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Multiple signals in the aromatic region (typically 125-140 ppm ) for the aromatic carbons. The carbon directly attached to the phosphorus atom will exhibit a doublet due to C-P coupling.
Applications in Catalysis and Organic Synthesis
Tri-m-tolylphosphine is a versatile ligand for a variety of transition metal-catalyzed reactions, particularly those involving palladium. Its balanced steric and electronic properties often lead to enhanced catalytic activity and stability compared to other phosphine ligands.
Palladium-Catalyzed Cross-Coupling Reactions
Tri-m-tolylphosphine and its isomers are effective ligands in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[9][10]
Conceptual Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
In these reactions, the phosphine ligand (L) plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of oxidative addition, transmetalation, and reductive elimination. The moderate steric bulk of tri-m-tolylphosphine can be particularly advantageous in facilitating the final reductive elimination step to release the desired product.
Causality in Ligand Selection: A Comparative Analysis
The choice of phosphine ligand is a critical parameter that can significantly impact the outcome of a catalytic reaction. The table below compares tri-m-tolylphosphine with its parent compound, triphenylphosphine, and its other isomers.
| Ligand | Tolman Cone Angle (θ) | Electron Donating Ability | Key Characteristics & Applications |
| Triphenylphosphine | 145° | Baseline | The most common, versatile, and cost-effective phosphine ligand. A good starting point for reaction optimization. |
| Tri(o-tolyl)phosphine | 194° | More electron-donating | Highly sterically hindered. Promotes reductive elimination and can stabilize low-coordinate metal species. Effective in Suzuki and Heck couplings.[11] |
| Tri-m-tolylphosphine | 165° [3] | More electron-donating | Offers a balance of steric bulk and electron-donating properties. Can provide enhanced stability and activity in various cross-coupling reactions. |
| Tri(p-tolyl)phosphine | 145° | Most electron-donating (of the tolyl isomers) | Similar sterics to triphenylphosphine but more electron-rich. The electronic effect of the methyl group is maximized at the para position. |
This comparison highlights the strategic advantage of tri-m-tolylphosphine. It provides increased electron density at the metal center compared to triphenylphosphine, which can accelerate oxidative addition, without the excessive steric hindrance of the ortho-isomer that might otherwise inhibit substrate coordination.
Safety and Handling
Tri-m-tolylphosphine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is sensitive to air and should be stored under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
Tri-m-tolylphosphine is a valuable and strategically important ligand in the toolkit of the modern chemist. Its CAS number is 6224-63-1.[1] By virtue of the meta-positioning of its methyl substituents, it occupies a unique space in the steric-electronic landscape of triarylphosphines. This guide has provided a comprehensive overview of its synthesis, characterization, and application, emphasizing the causal relationships between its structure and function. For researchers and professionals in drug development and materials science, a nuanced understanding of ligands like tri-m-tolylphosphine is paramount for the rational design of efficient and selective catalytic processes.
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